molecular formula C22H17Cl2NO2 B11107819 2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenyl 2,4-dichlorobenzoate

2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenyl 2,4-dichlorobenzoate

Cat. No.: B11107819
M. Wt: 398.3 g/mol
InChI Key: RJOVBVKPRCWBQT-UHFFFAOYSA-N
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Description

2-{[(2,4-DIMETHYLPHENYL)IMINO]METHYL}PHENYL 2,4-DICHLOROBENZOATE is a complex organic compound with the molecular formula C22H17Cl2NO2 and a molecular weight of 398.282 Da This compound is known for its unique structural features, which include a phenyl ring substituted with a 2,4-dimethylphenyl imino group and a 2,4-dichlorobenzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-DIMETHYLPHENYL)IMINO]METHYL}PHENYL 2,4-DICHLOROBENZOATE typically involves a multi-step process. One common method starts with the preparation of the imine intermediate, 2-{[(2,4-dimethylphenyl)imino]methyl}phenol. This intermediate is synthesized by the condensation reaction between 2,4-dimethylbenzaldehyde and 2-aminophenol under acidic conditions .

The next step involves the esterification of the imine intermediate with 2,4-dichlorobenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors, optimized reaction conditions, and efficient purification techniques, would apply to the industrial-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-DIMETHYLPHENYL)IMINO]METHYL}PHENYL 2,4-DICHLOROBENZOATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the imine group can yield oximes or nitroso compounds, while reduction can yield amines. Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings, resulting in a wide range of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-{[(2,4-DIMETHYLPHENYL)IMINO]METHYL}PHENYL 2,4-DICHLOROBENZOATE is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[(2,4-DIMETHYLPHENYL)IMINO]METHYL}PHENYL 2,4-DICHLOROBENZOATE lies in its combination of the imine and ester

Properties

Molecular Formula

C22H17Cl2NO2

Molecular Weight

398.3 g/mol

IUPAC Name

[2-[(2,4-dimethylphenyl)iminomethyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C22H17Cl2NO2/c1-14-7-10-20(15(2)11-14)25-13-16-5-3-4-6-21(16)27-22(26)18-9-8-17(23)12-19(18)24/h3-13H,1-2H3

InChI Key

RJOVBVKPRCWBQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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